Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to interact with proteins like atf4 and nf-kb . These proteins play crucial roles in cellular stress responses and inflammatory pathways .
Biochemical Pathways
The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways can lead to reduced inflammation and apoptosis, which could potentially contribute to neuroprotective effects .
Result of Action
The result of the compound’s action could potentially be neuroprotective and anti-inflammatory effects . This is inferred from the observed effects of similar compounds, which showed promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, followed by the addition of 2-oxo-2-phenylethyl bromide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate can be compared with other dihydropyrimidine derivatives, such as:
- Ethyl 4-(2-oxo-2-phenylethylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Mthis compound
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities
Biological Activity
Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C14H16N2O3S and features a dihydropyrimidine ring system. The presence of a thioether and carbonyl groups in its structure contributes to its biological activities. The dihydropyrimidine core is often associated with various pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study highlighted that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammation. For instance, certain derivatives showed IC50 values against COX enzymes ranging from 19.45 μM to 42.1 μM, demonstrating their potential as anti-inflammatory agents .
2. Antibacterial and Antiviral Properties
The compound's structural characteristics suggest potential antibacterial and antiviral activities. Dihydropyrimidines have been reported to exhibit activity against various bacterial strains and viruses. The mechanism may involve the inhibition of nucleic acid synthesis or disruption of protein synthesis in pathogens .
3. Anticancer Activity
Some studies have indicated that dihydropyrimidine derivatives can induce apoptosis in cancer cells. The presence of electron-withdrawing groups on the pyrimidine ring has been associated with enhanced cytotoxicity against tumor cell lines . The compound's ability to modulate signaling pathways involved in cell proliferation and survival is an area of ongoing research.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
- Interference with Cellular Signaling : It may affect pathways related to cell growth and apoptosis.
- Direct Interaction with Pathogens : The compound may disrupt essential functions in bacteria and viruses.
Case Studies
Several studies have explored the pharmacological effects of related compounds:
- Study on Anti-inflammatory Effects : A study demonstrated that pyrimidine derivatives significantly reduced paw edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .
- Antibacterial Activity Assessment : Another study reported that certain dihydropyrimidines exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-phenacylsulfanyl-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-22-15(20)13-10(2)17-16(21)18-14(13)23-9-12(19)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTPSCMSVHGBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.